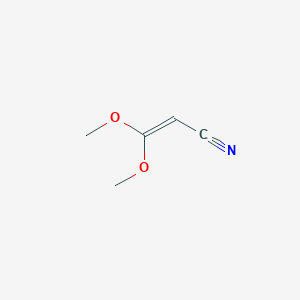

3,3-Dimethoxyprop-2-enenitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

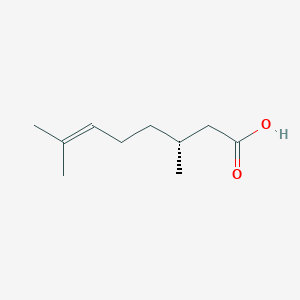

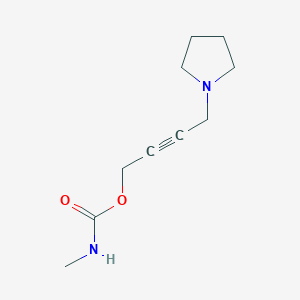

3,3-Dimethoxyprop-2-enenitrile is a useful research compound. Its molecular formula is C5H7NO2 and its molecular weight is 113.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Medizinische Chemie

3,3-Dimethoxyprop-2-enenitrile: ist ein wichtiges Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Es ist besonders nützlich bei der Herstellung von Cytosin und Cytosinderivaten, die wichtige Bestandteile in mehreren Medikamenten sind . Darüber hinaus kann es zur Synthese von Vorstufen von Vitamin B1 verwendet werden, was zu Fortschritten in der Vitamintherapie und Ernährung beiträgt .

Pflanzenschutzmittelentwicklung

Im Agrarsektor dient This compound als Vorstufe bei der Synthese bestimmter Pestizide. Die Reaktivität der Verbindung ermöglicht die Herstellung wirksamer Schädlingsbekämpfungsmittel, die die Ernteerträge deutlich verbessern und Verluste durch Schädlinge reduzieren können .

Parfümerie

Die Verbindung findet in der Duftstoffindustrie Anwendung, da sie als synthetisches Zwischenprodukt für aromatische Substanzen verwendet werden kann. Sie kann verwendet werden, um neue Düfte zu entwickeln und die Stabilität und Langlebigkeit bestehender Düfte in Parfüms zu verbessern .

Organische Synthese

Als vielseitiges Nitril wird This compound in der organischen Synthese verwendet, insbesondere beim Aufbau komplexer organischer Moleküle. Seine Eigenschaften machen es zu einem wertvollen Baustein bei der Synthese heterocyclischer Verbindungen, die in vielen organischen Produkten und Materialien weit verbreitet sind .

Umweltforschung

Forscher verwenden This compound in Umweltstudien, insbesondere bei der Analyse und dem Abbau schädlicher organischer Verbindungen. Seine Reaktivität kann genutzt werden, um die Auswirkungen von Schadstoffen in verschiedenen Ökosystemen zu verstehen und zu mindern.

Industrielle Forschung

In der industriellen Forschung wird This compound zur Entwicklung neuer Materialien und chemischer Prozesse eingesetzt. Seine Anwendung reicht von der Synthese von Polymeren bis hin zur Herstellung von fortschrittlichen Materialien mit spezifischen Eigenschaften, die für High-Tech-Anwendungen erforderlich sind.

Photophysik und Photochemie

Die einzigartigen Eigenschaften der Verbindung werden im Bereich der Photophysik und Photochemie zur Entwicklung lichtreaktiver Materialien untersucht. Diese Materialien haben potenzielle Anwendungen in der Umwandlung und Speicherung von Solarenergie sowie bei der Herstellung von Sensoren und Bildgebungsgeräten .

Nanotechnologie

This compound: ist auch im Bereich der Nanotechnologie von Bedeutung, wo es verwendet werden kann, um die Oberflächeneigenschaften von Nanopartikeln zu modifizieren. Diese Modifikation ist entscheidend für die Entwicklung von Nanomaterialien mit maßgeschneiderten Funktionalitäten für den Einsatz in der Elektronik, Medizin und Umweltreinigung.

Eigenschaften

IUPAC Name |

3,3-dimethoxyprop-2-enenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO2/c1-7-5(8-2)3-4-6/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGNINIWJJIXFSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=CC#N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70627026 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15732-02-2 |

Source

|

| Record name | 3,3-Dimethoxyprop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70627026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

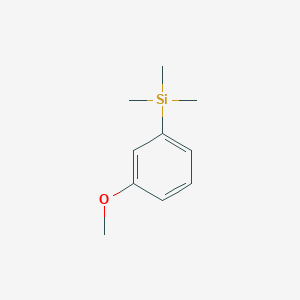

![2-[(2-Carboxyphenyl)amino]-4-(trifluoromethyl)benzoic acid](/img/structure/B100764.png)